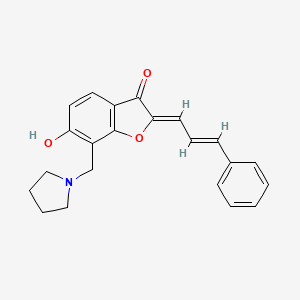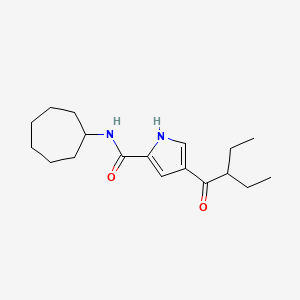
N-Cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrol-2-carboxamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various cyclohexanecarboxamide and cyclopentene-1-carboxamide derivatives has been explored in the provided studies. In one study, a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized, with aryl substituents ranging from phenyl to naphthalen-1yl . Another research focused on the thermal-induced dimerization cyclization of ethyl N-(styrylcarbamoyl)acetate derivatives to form 4-hydroxy-2(1H)-pyridone-3-carboxamide derivatives . Additionally, novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives were synthesized and confirmed by NMR and MS spectral data . Syntheses of 2-(4-carboxybutenyl)- and 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides were also reported, with the aim of mimicking the phosphoSer–Pro dipeptide motif .
Molecular Structure Analysis
The molecular structure of one of the synthesized compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized by single crystal X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . The molecular conformation is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring . This detailed structural analysis provides insight into the conformational stability of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include dimerization cyclization, which was thermally induced in the case of ethyl N-(styrylcarbamoyl)acetate derivatives . The Stille, Sonogashira, and Suzuki couplings were employed to join side chains to cyclopentene-1-carboxylate esters . These reactions are crucial for the formation of the target compounds and demonstrate the versatility of the synthetic methods used.
Physical and Chemical Properties Analysis
While the provided papers do not give extensive details on the physical and chemical properties of "N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide," they do provide some insights into the properties of similar compounds. For instance, the thermal-induced reactions suggest that the compounds have specific thermal properties that enable their transformation under high temperatures . The intramolecular hydrogen bond observed in the crystal structure analysis indicates potential solubility and stability characteristics .
Case Studies and Applications
The antitubercular activity of the synthesized pyrimidine-5-carboxamide derivatives was evaluated, with some compounds showing potent activity against Mycobacterium tuberculosis . This suggests potential pharmaceutical applications for these compounds. Docking studies also suggest that these compounds could interact with the binding site of enoyl-CoA hydratase, indicating their mechanism of action as anti-TB agents .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und Schmerzstillende Eigenschaften
N-Cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrol-2-carboxamid gehört zur Klasse der 2-Arylpropansäuren, die nicht-steroidale Antirheumatika (NSAR) sind. Diese Verbindungen werden häufig zur Behandlung von Arthritis und muskuloskelettalen Erkrankungen eingesetzt. Bemerkenswert ist, dass Ibuprofen, ein bekanntes NSAR, strukturelle Ähnlichkeiten mit unserer Verbindung aufweist. Durch die Kupplung von Ibuprofen mit Tryptamin über eine Amidbindung erhielten Forscher N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamid . Dies deutet auf potenzielle entzündungshemmende und schmerzstillende Wirkungen hin.
Biologische Aktivitäten
Tryptamin und seine Derivate weisen eine Vielzahl von biologischen Aktivitäten auf. Dazu gehören Wechselwirkungen mit Serotoninrezeptoren, die Modulation von Neurotransmittern und potenzielle Antidepressiva-Effekte. Die Einarbeitung von Tryptamin in unsere Verbindung kann zu ihrem pharmakologischen Profil beitragen .
Antikrebs-Potenzial
Angesichts der strukturellen Merkmale der Verbindung ist es sinnvoll, ihr Potenzial als Antikrebsmittel zu untersuchen. Forscher haben verwandte Analoga synthetisiert, die eine hemmende Wirkung auf die Tubulinpolymerisation haben, einen kritischen Prozess für die Zellteilung. Die Untersuchung der Auswirkungen von this compound auf Krebszelllinien könnte vielversprechende Ergebnisse liefern .
Neuroprotektive Wirkungen
Der Indol-Anteil in unserer Verbindung deutet auf mögliche neuroprotektive Eigenschaften hin. Indole sind mit antioxidativen und anti-neuroinflammatorischen Wirkungen verbunden. Die Untersuchung, ob this compound Neuronen vor oxidativem Stress oder Entzündungen schützt, könnte wertvoll sein .
Arzneimittel-Abgabesysteme
Amide spielen eine entscheidende Rolle bei der Arzneimittelverabreichung, da sie stabil und einfach zu synthetisieren sind. Forscher könnten this compound als Baustein für neuartige Arzneimittel-Abgabesysteme untersuchen. Sein lipophiler Charakter und seine möglichen Wechselwirkungen mit biologischen Membranen könnten den Arzneimitteltransport verbessern .
Scaffold für die Pharmazeutische Chemie
Schließlich dient unsere Verbindung als Scaffold für weitere pharmazeutische Chemie-Studien. Durch Modifikation ihrer Substituenten können Forscher Analoga mit maßgeschneiderten Eigenschaften herstellen. Diese Modifikationen könnten zu optimierten Medikamentenkandidaten für spezifische therapeutische Anwendungen führen .
Eigenschaften
IUPAC Name |
N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-13(4-2)17(21)14-11-16(19-12-14)18(22)20-15-9-7-5-6-8-10-15/h11-13,15,19H,3-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSCBBMHDMBPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330142 | |
| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439096-45-4 | |
| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



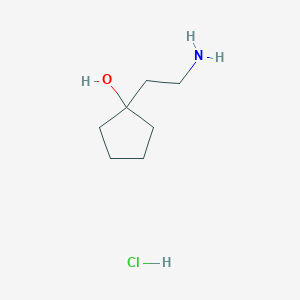
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)
![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)
![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)
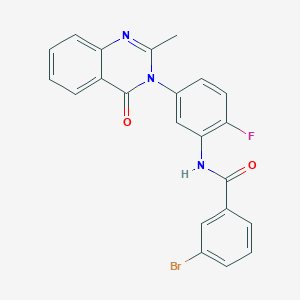
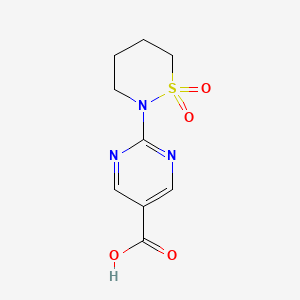
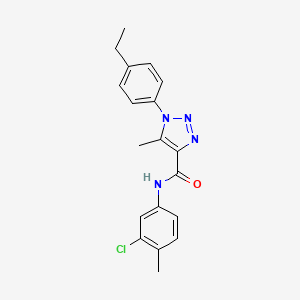
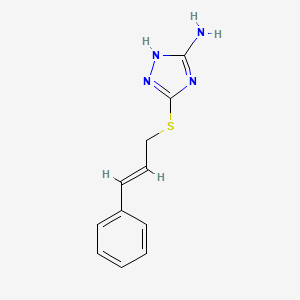


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)
![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)
